N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of a thioamide with a halogenated pyrrole derivative under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, often using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Bromine, iodine, chloroform.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets in microbial cells, disrupting their normal function and leading to cell death. The compound may also inhibit certain enzymes or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial properties.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyrrole ring, and a carboxamide group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-22-12-9-18-16(21)15-14(13-7-3-2-4-8-13)19-17(23-15)20-10-5-6-11-20/h2-8,10-11H,9,12H2,1H3,(H,18,21) |
InChI Key |
IJFHVTYKJSUQMK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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